4'-Chloro-2'-fluoroacetophenone

Overview

Description

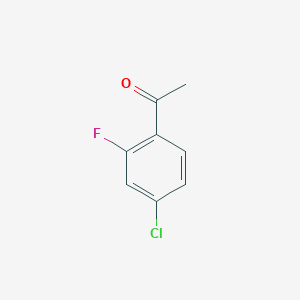

4’-Chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Chloro-2’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under controlled conditions, often at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloro-2’-fluoroacetophenone can be optimized by using ionic liquids as solvents, which can enhance the reaction efficiency and reduce waste production. The process involves adding chloracetyl chloride to fluorobenzene in the presence of an ionic liquid, followed by distillation to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include substituted acetophenones with various functional groups.

Oxidation: Products can include carboxylic acids or ketones.

Reduction: Products typically include alcohols or hydrocarbons.

Scientific Research Applications

4’-Chloro-2’-fluoroacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fine chemicals.

Biology and Medicine: The compound is utilized in the development of pharmaceuticals, including potential anti-tuberculosis agents.

Industry: It serves as a precursor for the synthesis of various agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

4-Chloroacetophenone: Similar structure but lacks the fluorine atom.

2-Fluoroacetophenone: Similar structure but lacks the chlorine atom.

4’-Chloro-2’,5’-difluoroacetophenone: Contains an additional fluorine atom at the 5’ position.

Uniqueness: 4’-Chloro-2’-fluoroacetophenone is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electrophilicity and reactivity compared to its analogs .

Biological Activity

4'-Chloro-2'-fluoroacetophenone (C₈H₆ClFO) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro and a fluoro substituent on the acetophenone structure, which influences its chemical reactivity and biological interactions.

- Molecular Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- Physical State : Typically appears as a yellowish liquid or crystalline solid.

Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones can prevent bacterial cell division, leading to cell death.

Pharmacological Applications

-

Antibacterial Activity :

- Fluoroquinolones synthesized from this compound exhibit broad-spectrum antibacterial properties.

- Research indicates that derivatives of this compound have shown significant inhibitory effects against various bacterial strains.

-

Enzyme Inhibition :

- Studies have demonstrated that compounds derived from this compound can inhibit enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. This suggests potential applications in treating hyperlipidemia.

-

Antioxidant Properties :

- Some derivatives have been investigated for their ability to act as antioxidants, contributing to detoxification processes in biological systems.

Study 1: Antimicrobial Efficacy

A study published in the Chemical & Pharmaceutical Bulletin explored the synthesis of S-(phenacyl)glutathione derivatives from this compound. The researchers found that these derivatives exhibited significant inhibitory activity against HMG-CoA reductase and cholesterol acyltransferase, indicating their potential as antihyperlipidemic agents.

Study 2: Enzyme Interaction

Research published in RSC Medicinal Chemistry highlighted the role of this compound in enzyme interaction studies, demonstrating its utility in understanding metabolic pathways related to drug metabolism and efficacy .

| Study | Focus | Findings |

|---|---|---|

| Chemical & Pharmaceutical Bulletin | Synthesis of derivatives | Inhibitory activity against cholesterol biosynthesis enzymes |

| RSC Medicinal Chemistry | Enzyme interactions | Insights into metabolic pathways |

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. The compound is categorized as a potential irritant and should be handled with care due to its corrosive nature and possible skin sensitization effects .

Safety Precautions

- Use appropriate personal protective equipment (PPE) when handling.

- Ensure proper ventilation in work areas.

- Follow standard protocols for hazardous materials.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMDNONQJGUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567213 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175711-83-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.